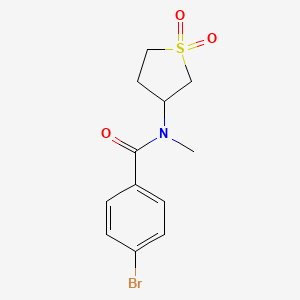![molecular formula C16H26N4O3S B2655781 3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide CAS No. 2380097-92-5](/img/structure/B2655781.png)
3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide, commonly known as TH287, is a small molecule inhibitor that targets the DNA damage response pathway. It was first discovered by a team of scientists at the University of Texas Southwestern Medical Center in 2013. Since then, TH287 has been the subject of numerous scientific studies, with researchers investigating its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
TH287 targets the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is a key player in the DNA damage response pathway. ATR is activated in response to DNA damage and phosphorylates downstream targets to initiate DNA repair and cell cycle arrest. TH287 binds to the ATP-binding site of ATR and inhibits its kinase activity, thereby blocking the DNA damage response pathway.
Biochemical and Physiological Effects
TH287 has been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, it has been shown to enhance the efficacy of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. TH287 has also been shown to protect neurons from DNA damage-induced apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of TH287 is its high potency and selectivity for ATR kinase. This makes it a valuable tool for studying the DNA damage response pathway and its role in cellular processes. However, one limitation of TH287 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on TH287. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of ATR kinase. Additionally, researchers could investigate the effects of TH287 on other cellular processes, such as DNA replication and transcription.
合成法
The synthesis of TH287 involves a multi-step process that begins with the reaction of 4-chloro-3-methoxy-1-methylpyrazole with morpholine in the presence of cesium carbonate. The resulting intermediate is then reacted with thianthren-4-ylmethylamine to produce the final product, TH287. The synthesis method has been optimized to yield high purity and high potency TH287.
科学的研究の応用
TH287 has been shown to be a potent and selective inhibitor of the DNA damage response pathway. This makes it a valuable tool for studying the effects of DNA damage on cellular processes, such as cell cycle regulation, DNA repair, and apoptosis. TH287 has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery.
特性
IUPAC Name |
3-methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-19-11-13(15(18-19)22-2)14(21)17-12-16(3-9-24-10-4-16)20-5-7-23-8-6-20/h11H,3-10,12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGVSZBZHEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)
![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)
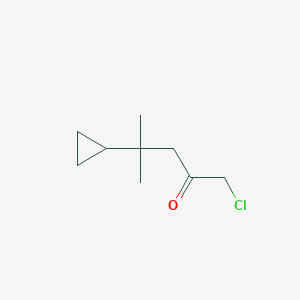
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)
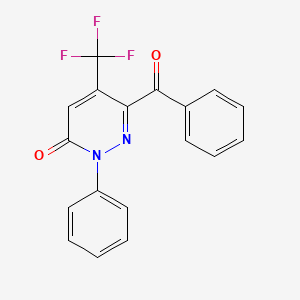
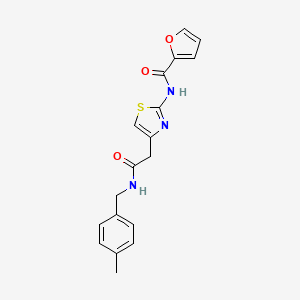
![4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2655713.png)
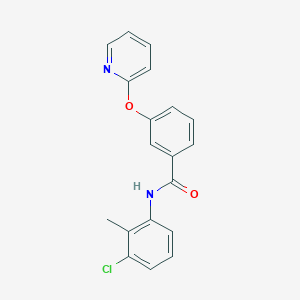
![4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2655715.png)

